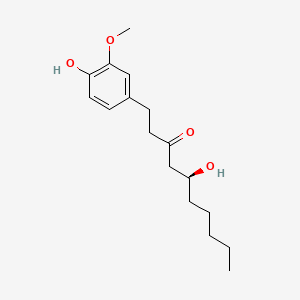

(6)-Gingerol

Description

Properties

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDIKRKFXEWBK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041035 | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-14-6 | |

| Record name | [6]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(6)-Gingerol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

(6)-Gingerol, a principal pungent component of ginger (Zingiber officinale), has garnered significant attention in oncological research for its multifaceted anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which (6)-gingerol exerts its effects on cancer cells, focusing on key signaling pathways, cell cycle regulation, and induction of apoptosis. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Data Presentation: Quantitative Effects of (6)-Gingerol on Cancer Cells

The cytotoxic and pro-apoptotic effects of (6)-gingerol have been quantified across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the extent of apoptosis induction as reported in various studies.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |

| SW-480 | Colon Cancer | ~150 | 72 | [1] |

| HCT-116 | Colon Cancer | 160.42 | Not Specified | [2] |

| NB4 | Acute Myeloid Leukemia | 313 ± 32 | 24 | [3] |

| MOLT4 | Acute Lymphoblastic Leukemia | 338 ± 4 | 24 | [3] |

| Raji | Burkitt's Lymphoma | 297 ± 18 | 24 | [3] |

| NB4 | Acute Myeloid Leukemia | 194 ± 12 | 48 | |

| MOLT4 | Acute Lymphoblastic Leukemia | 208 ± 6 | 48 | |

| Raji | Burkitt's Lymphoma | 204 ± 8 | 48 | |

| MDA-MB-231 | Breast Cancer | ~200 | 48 | |

| MCF-7 | Breast Cancer | ~200 | 48 | |

| 5637 | Bladder Cancer | Not specified, but dose-dependent inhibition | 24 | |

| SKOV3 | Ovarian Cancer | Not specified, but dose-dependent inhibition | 48 | |

| A431 | Skin Adenocarcinoma | 81.46 µg/ml | Not Specified | |

| H-1299 | Lung Cancer | 136.73 | 24 |

Table 1: IC50 Values of (6)-Gingerol in Various Cancer Cell Lines. This table provides a comparative overview of the concentration of (6)-gingerol required to inhibit the growth of different cancer cell lines by 50%.

| Cell Line | Cancer Type | (6)-Gingerol Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| MDA-MB-231 | Breast Cancer | 200 | 48 | Significantly increased vs. control | |

| MCF-7 | Breast Cancer | 200 | 48 | Significantly increased vs. control | |

| 5637 | Bladder Cancer | 100, 300, 500 | Not Specified | Increased sub-G1 population (6.1%, 9.3%, 25.7%) | |

| SKOV3 | Ovarian Cancer | 20 | 48 | 68.2% ± 3.1% |

Table 2: Induction of Apoptosis by (6)-Gingerol in Cancer Cell Lines. This table highlights the pro-apoptotic efficacy of (6)-gingerol, as measured by the percentage of cells undergoing programmed cell death after treatment.

Core Signaling Pathways Modulated by (6)-Gingerol

(6)-Gingerol's anti-cancer activity is attributed to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

p53-Dependent Mitochondrial Apoptosis

(6)-Gingerol has been shown to induce apoptosis through a p53-dependent mechanism in breast cancer cells. This involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the DNA damage response (DDR). Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.

References

- 1. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatics and experimental studies of anti-leukemic activity from 6-gingerol demonstrate its role in p53 mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of (6)-Gingerol: A Technical Review

(6)-Gingerol, the primary pungent bioactive compound in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the multifaceted therapeutic potential of (6)-Gingerol, focusing on its core pharmacological effects, underlying molecular mechanisms, and quantitative data from preclinical studies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of (6)-Gingerol's bioactivity.

Introduction

(6)-Gingerol (1-[4'-hydroxy-3'-methoxyphenyl]-5-hydroxy-3-decanone) is a phenolic compound responsible for the characteristic taste of ginger. Beyond its culinary use, (6)-Gingerol has been extensively studied for its anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and metabolic regulatory properties. Its ability to modulate multiple signaling pathways makes it a promising candidate for the development of novel therapeutic agents for a range of chronic diseases. This guide will systematically explore these activities, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Quantitative Data on Pharmacological Activities

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the effective concentrations and dosages of (6)-Gingerol.

Anti-Cancer Activity

| Cell Line | Assay Type | IC50 Value (µM) | Duration (h) | Reference |

| HCT15 (Colon Cancer) | Cytotoxicity | 100 | 24 | [1] |

| L929 (Fibrosarcoma) | Cytotoxicity | 102 | 24 | [1] |

| Raw 264.7 (Macrophage) | Cytotoxicity | 102 | 24 | [1] |

| MDA-MB-231 (Breast Cancer) | Cell Proliferation | ~200 | 48 | [2] |

| MCF-7 (Breast Cancer) | Cell Proliferation | ~200 | 48 | [2] |

| YD10B (Oral Cancer) | Cell Proliferation | Dose-dependent inhibition (50-150 µM) | 48 | |

| Ca9-22 (Oral Cancer) | Cell Proliferation | Dose-dependent inhibition (50-150 µM) | 48 | |

| SKOV3 (Ovarian Cancer) | Apoptosis Induction | 20 | Not Specified |

| Animal Model | Cancer Type | Dosage | Duration | Outcome | Reference |

| Mice | Ovarian Cancer Xenograft | Not Specified | Not Specified | In combination with cisplatin, sensitized cancer cells. |

Anti-Inflammatory Activity

| Assay | Model | IC50 Value / Effective Concentration | Reference |

| COX-2 Inhibition | In vitro | More potent than COX-1 inhibition | |

| PGE2 Production Inhibition | IL-1-induced Primary Osteoblasts | 1.25–10 µM (dose-dependent) |

| Animal Model | Condition | Dosage | Duration | Outcome | Reference |

| Rats | Arthritis | Not Specified | Not Specified | Reduced inflammatory factors. | Not Specified |

Antioxidant Activity

| Assay | EC50 Value | Reference |

| DPPH Radical Scavenging | 23.07 µg/mL |

Neuroprotective Activity

| Cell Line/Model | Condition | Effective Concentration | Outcome | Reference |

| PC12 Cells | Aβ1–42-induced damage | 80, 120, 200 µM | Increased cell viability, reduced apoptosis and oxidative stress. | |

| SH-SY5Y Cells | Oxidative Stress | 15.625 and 31.25 µg/mL | Improved cell viability, reduced ROS. |

| Animal Model | Condition | Dosage | Duration | Outcome | Reference |

| Rats | Neuropathic Pain (CCI model) | 200 mg/kg/day (gavage) | 7 days | Reduced neuroinflammation. | |

| Mice | Parkinson's Disease model | 10 mg/kg/day (oral) | 3 days | Provided anti-neuroinflammatory action and neuroprotection. |

Anti-Diabetic Activity

| Animal Model | Condition | Dosage | Duration | Outcome | Reference |

| db/db mice | Type 2 Diabetes | Not Specified | 4 weeks | Suppressed fasting blood glucose, improved glucose intolerance. | |

| Leprdb/db mice | Type 2 Diabetes | 200 mg/kg (oral) | 28 days | Increased glucose-stimulated insulin secretion, improved glucose tolerance. | |

| db/db mice | Type 2 Diabetes | 100 mg/kg (bw) | 12 days | Lowered fasting blood glucose, improved glucose tolerance, decreased plasma lipids. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further investigation.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the effect of (6)-Gingerol on the proliferation and viability of cancer cells.

-

Cell Seeding: Plate cells (e.g., HepG2, YD10B, Ca9-22) in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of (6)-Gingerol (e.g., 0.1 mM to 1.0 mM, or 50, 100, 150 µM) for specified durations (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of (6)-Gingerol that causes 50% inhibition of cell growth.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by (6)-Gingerol in cancer cells.

-

Cell Treatment: Seed cells (e.g., SKOV3, MDA-MB-231, MCF-7) in 6-well plates and treat with the desired concentration of (6)-Gingerol (e.g., 20 µM or 200 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Western Blot Analysis of NF-κB Pathway

-

Objective: To investigate the effect of (6)-Gingerol on the activation of the NF-κB signaling pathway.

-

Cell Lysis and Protein Quantification: Treat cells (e.g., RAW 264.7 macrophages) with (6)-Gingerol with or without an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

-

Objective: To evaluate the anti-inflammatory effect of (6)-Gingerol in an animal model of inflammatory bowel disease.

-

Animal Model: Use male BALB/c mice.

-

Induction of Colitis: Administer 5% (w/v) DSS in the drinking water for 7 consecutive days to induce acute colitis.

-

Treatment: Administer (6)-Gingerol orally at different dosages (e.g., 50, 100, and 200 mg/kg) daily for a specified period (e.g., 14 days), starting before or concurrently with DSS administration. A vehicle control group and a DSS-only group should be included.

-

Assessment of Colitis Severity:

-

Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, sacrifice the mice and measure the colon length.

-

Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colon tissue or serum using ELISA or qPCR.

-

Signaling Pathways and Molecular Mechanisms

(6)-Gingerol exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular targets and mechanisms of action of (6)-Gingerol.

Anti-Inflammatory Signaling Pathway

Caption: (6)-Gingerol's anti-inflammatory mechanism via NF-κB pathway inhibition.

Anti-Cancer Signaling Pathways (Apoptosis and Cell Cycle Arrest)

Caption: (6)-Gingerol's anti-cancer mechanisms: apoptosis induction and cell cycle arrest.

Antioxidant Signaling Pathway (Nrf2 Activation)

Caption: (6)-Gingerol enhances antioxidant defense via the Nrf2/ARE signaling pathway.

Metabolic Regulation Signaling Pathway (AMPK Activation)

References

(6)-Gingerol: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6)-Gingerol, the primary pungent constituent of fresh ginger (Zingiber officinale), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the historical discovery and structural elucidation of (6)-gingerol. It details various experimental protocols for its extraction and isolation from ginger rhizomes, offering a comparative analysis of different methodologies. Furthermore, this guide explores the molecular mechanisms underlying (6)-gingerol's biological effects, with a focus on its modulation of key signaling pathways implicated in cancer and inflammation. Quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Discovery and Structural Elucidation

The pungent principles of ginger have been a subject of scientific inquiry for over a century. The initial isolation of a pungent compound from ginger was not attributed to a single individual but was the culmination of work by several chemists. However, the definitive characterization of the series of homologous pungent compounds, the gingerols, was significantly advanced by the work of D.W. Connell and M.D. Sutherland in 1969.[1][2][3] Their research, published in the Australian Journal of Chemistry, re-examined the pungent principles of ginger and correctly identified the structure of gingerol.[1][2] They determined that the pungent components were a series of β-hydroxy ketones with varying alkyl chain lengths, with (6)-gingerol being the most abundant. Their work clarified previous misconceptions about the chemical nature of these compounds and laid the foundation for future research into their biological activities.

Physicochemical Properties of (6)-Gingerol

| Property | Value |

| Chemical Formula | C₁₇H₂₆O₄ |

| Molar Mass | 294.39 g/mol |

| Appearance | Pale yellow oil or semi-solid |

| IUPAC Name | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one |

| Solubility | Soluble in organic solvents like ethanol, methanol, acetone, and ethyl acetate. Sparingly soluble in water. |

Extraction and Isolation Protocols from Zingiber officinale

The extraction and isolation of (6)-gingerol from ginger rhizomes can be achieved through various conventional and modern techniques. The choice of method often depends on the desired yield, purity, cost, and environmental impact.

Conventional Extraction Methods

Maceration is a simple and widely used technique for extracting bioactive compounds.

Experimental Protocol:

-

Sample Preparation: Fresh ginger rhizomes are washed, sliced, and dried in a hot air oven at 40-50°C to a constant weight. The dried rhizomes are then ground into a fine powder.

-

Extraction: A known weight of the ginger powder (e.g., 100 g) is placed in a sealed container with a suitable solvent (e.g., 95% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

-

Incubation: The mixture is left to stand at room temperature for a period of 3 to 7 days with occasional agitation.

-

Filtration: The mixture is filtered through a muslin cloth or filter paper to separate the extract from the solid residue.

-

Concentration: The solvent is evaporated from the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.

Experimental Protocol:

-

Sample Preparation: Prepare dried ginger powder as described for maceration.

-

Extraction: A known amount of ginger powder (e.g., 20 g) is placed in a thimble made of thick filter paper. The thimble is then placed into the main chamber of the Soxhlet extractor.

-

Solvent Addition: The extraction solvent (e.g., ethanol, methanol, or n-hexane) is placed in the distillation flask. The volume should be approximately 1.5 times the volume of the Soxhlet extractor.

-

Extraction Process: The solvent is heated to its boiling point. The vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The condenser ensures that any solvent vapor cools and drips back down into the chamber housing the solid material. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is repeated for a set duration, typically 6-8 hours.

-

Concentration: After extraction, the solvent is evaporated using a rotary evaporator to yield the crude extract.

Modern Extraction Methods

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

Experimental Protocol:

-

Sample Preparation: Prepare dried ginger powder.

-

Extraction: Mix a known weight of ginger powder with a solvent (e.g., 70% ethanol) in a flask at a specified solid-to-solvent ratio (e.g., 1:20 w/v).

-

Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 40-50 kHz) and power for a defined period (e.g., 30-120 minutes). The temperature of the extraction medium is typically maintained at a controlled level (e.g., 50°C).

-

Filtration and Concentration: After ultrasonication, the extract is filtered and concentrated as described in the previous methods.

MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.

Experimental Protocol:

-

Sample Preparation: Prepare dried ginger powder.

-

Extraction: Place a known amount of ginger powder and solvent (e.g., 78% ethanol) in a microwave-safe extraction vessel at a specific solid-to-solvent ratio (e.g., 1:26 g/mL).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a set power (e.g., 400-600 W) and for a specific duration (e.g., 10-30 minutes). The temperature can also be controlled.

-

Filtration and Concentration: Following extraction, the mixture is filtered and the solvent is evaporated to obtain the crude extract.

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

Experimental Protocol:

-

Sample Preparation: Prepare dried and ground ginger.

-

Extraction: The ginger powder is packed into an extraction vessel. Supercritical CO₂, often with a co-solvent like ethanol, is pumped through the vessel at a specific temperature (e.g., 35-50°C) and pressure (e.g., 15-30 MPa).

-

Separation: The supercritical fluid containing the extracted compounds is then passed into a separator where the pressure and/or temperature is changed, causing the (6)-gingerol to precipitate out, and the CO₂ is recycled.

-

Collection: The precipitated extract is collected from the separator.

Comparative Analysis of Extraction Methods

| Extraction Method | Solvent | Temperature (°C) | Time | Yield of (6)-Gingerol | Purity | Reference(s) |

| Maceration | 95% Ethanol | Room Temp | 3-7 days | - | - | |

| Soxhlet Extraction | Ethanol | 78.1 | 8 h | 8.40 mg/g | - | |

| Methanol | 64 | - | 7.3% w/w | - | ||

| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 50 | 120 min | 24.71% (total gingerols) | - | |

| Microwave-Assisted Extraction (MAE) | 78% Ethanol | 70 | 10 min | 16% | - | |

| 70% Ethanol | - | 10 min | 30.0% | - | ||

| Supercritical Fluid Extraction (SFE) | CO₂ + Ethanol | 35 | 4 h (dynamic) | 20.6% | - | |

| CO₂ | 50 | 360 min | 254.71 mg/g extract | - |

Note: Yields can vary significantly based on the quality of the ginger, particle size, and precise experimental conditions.

Purification Protocols

Crude extracts of (6)-gingerol typically contain a mixture of other gingerols, shogaols, and other phytochemicals. Further purification is often necessary to obtain high-purity (6)-gingerol for research and drug development.

Column Chromatography

Experimental Protocol:

-

Stationary Phase Preparation: A glass column is packed with silica gel slurry in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).

-

Fraction Collection: Fractions are collected sequentially as the eluent exits the column.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing (6)-gingerol.

-

Concentration: Fractions containing pure (6)-gingerol are pooled and the solvent is evaporated.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining very high purity (6)-gingerol, preparative HPLC is the method of choice.

Experimental Protocol:

-

System Preparation: A preparative HPLC system equipped with a C18 column is used.

-

Mobile Phase: A suitable mobile phase is prepared, typically a mixture of methanol and water (e.g., 75:25 v/v).

-

Sample Injection: The partially purified extract is dissolved in the mobile phase and injected into the HPLC system.

-

Chromatographic Separation: The components are separated based on their affinity for the stationary and mobile phases.

-

Fraction Collection: The fraction corresponding to the (6)-gingerol peak is collected.

-

Solvent Evaporation: The solvent is removed from the collected fraction to yield highly pure (6)-gingerol.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases.

Experimental Protocol:

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected, for example, n-hexane-ethyl acetate-methanol-water (10:2:5:7, v/v/v/v).

-

HSCCC Operation: The HSCCC instrument is filled with the stationary phase, and the mobile phase is pumped through the column while it is rotating at a high speed.

-

Sample Injection: The crude or partially purified extract is injected into the system.

-

Separation and Fraction Collection: The components are separated based on their partition coefficients between the two liquid phases, and fractions are collected.

-

Analysis and Concentration: Fractions are analyzed by HPLC, and those containing pure (6)-gingerol are combined and concentrated.

Purity and Yield from Purification Methods

| Purification Method | Starting Material | Yield | Purity | Reference(s) |

| Column Chromatography | Crude Extract | - | - | |

| Preparative HPLC | Methanolic Extract | - | 98.3% | |

| Crude Extract | - | 94.4% | ||

| HSCCC | Crude Extract (200 mg) | 30.2 mg | 99.9% | |

| MD-R (600 mg) | 90.38 mg | 99.6% | ||

| Pre-purified sample (360 mg) | 132 mg | 98.7% |

MD-R: Molecular Distillation Residue

Signaling Pathways Modulated by (6)-Gingerol

(6)-Gingerol exerts its biological effects by interacting with a multitude of intracellular signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.

Anti-inflammatory Effects via NF-κB and MAPK Inhibition

Inflammation is a key process in many chronic diseases. (6)-Gingerol has been shown to possess potent anti-inflammatory properties primarily by inhibiting the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: (6)-Gingerol can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.

-

MAPK Pathway: (6)-Gingerol can inhibit the phosphorylation of key MAP kinases such as p38. By blocking this pathway, (6)-gingerol further suppresses the expression of inflammatory mediators.

Caption: (6)-Gingerol inhibits inflammatory pathways.

Anticancer Effects via Induction of Apoptosis

(6)-Gingerol has demonstrated anticancer activity in various cancer cell lines by inducing apoptosis, or programmed cell death, through the intrinsic pathway.

-

Bax/Bcl-2 Ratio: (6)-Gingerol upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Cytochrome c Release and Caspase Activation: The increased mitochondrial permeability leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.

Caption: (6)-Gingerol induced apoptosis pathway.

Modulation of Cell Proliferation and Survival via AMPK/AKT/mTOR Pathway

The AMPK and AKT/mTOR pathways are critical regulators of cell growth, proliferation, and survival. (6)-Gingerol has been shown to modulate these pathways, contributing to its anticancer effects.

-

AMPK Activation: (6)-Gingerol can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK can inhibit cell growth and proliferation.

-

AKT/mTOR Inhibition: (6)-Gingerol can inhibit the phosphorylation and activation of Akt, a central node in cell survival signaling. Downstream of Akt, (6)-gingerol also inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth.

Caption: (6)-Gingerol's effect on cell proliferation.

Conclusion

(6)-Gingerol stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, detailed methodologies for its extraction and isolation, and an exploration of its mechanisms of action at the molecular level. The presented protocols and comparative data offer a valuable resource for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its effects on key signaling pathways provides a strong rationale for its continued investigation in the context of drug development for inflammatory diseases and cancer. Future research should focus on optimizing extraction and purification processes for industrial scale-up, as well as further in-vivo studies and clinical trials to fully realize the therapeutic potential of (6)-gingerol.

References

- 1. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. A re-examination of gingerol, shogaol, and zingerone, the pungent principles of ginger (Zingiber officinale Roscoe) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of (6)-Gingerol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (6)-Gingerol, the most abundant pungent phenolic compound in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its wide array of pharmacological properties, including potent anti-inflammatory effects.[1][2] Its ability to modulate key signaling pathways involved in the inflammatory cascade makes it a compelling candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory mechanisms of (6)-Gingerol, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanisms of Action: Signaling Pathway Modulation

(6)-Gingerol exerts its anti-inflammatory effects primarily by interfering with major pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of numerous inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

(6)-Gingerol has been shown to inhibit this pathway at multiple levels.[3][4][5] It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit. This action effectively blocks the transcription of NF-κB target genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS. Some studies suggest this inhibition is mediated through the suppression of upstream kinases like Protein Kinase C-alpha (PKC-α) and Akt.

Inhibition of the MAPK Signaling Pathway

The MAPK family—including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—is another critical regulator of inflammation. These kinases are activated by phosphorylation in response to stimuli like LPS and, in turn, phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory genes.

(6)-Gingerol has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in various cell models. By blocking the activation of these kinases, (6)-Gingerol prevents the subsequent activation of transcription factors like AP-1 and attenuates the production of pro-inflammatory cytokines and mediators. The inhibition of p38 MAPK, in particular, has been linked to the suppression of NF-κB activation and subsequent COX-2 expression, suggesting significant crosstalk between these pathways.

Quantitative Data on Anti-inflammatory Effects

The efficacy of (6)-Gingerol has been quantified in numerous in vitro studies. The following tables summarize its inhibitory effects on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators by (6)-Gingerol

| Cell Line | Inflammatory Stimulus | Mediator Inhibited | (6)-Gingerol Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent | Significant reduction | |

| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Dose-dependent | Significant reduction | |

| RAW 264.7 | LPS | iNOS Expression | Dose-dependent | Significant reduction | |

| RAW 264.7 | LPS | COX-2 Expression | Dose-dependent | Significant reduction | |

| Mouse Skin | TPA | COX-2 Expression | Topical application | Significant inhibition | |

| Primary Osteoblasts | IL-1 | PGE2 Synthesis | 1.25–10 µM | Significant inhibition |

LPS: Lipopolysaccharide; TPA: 12-O-tetradecanoylphorbol-13-acetate; IL-1: Interleukin-1; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; PGE2: Prostaglandin E2.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by (6)-Gingerol

| Cell Line | Inflammatory Stimulus | Cytokine Inhibited | (6)-Gingerol Concentration | Outcome | Reference |

| RAW 264.7 | LPS | TNF-α | Dose-dependent | Significant reduction | |

| RAW 264.7 | LPS | IL-6 | Dose-dependent | Significant reduction | |

| RAW 264.7 | LPS | IL-1β | Dose-dependent | Significant reduction | |

| Murine Peritoneal Macrophages | LPS | TNF-α, IL-1β, IL-12 | Dose-dependent | Significant inhibition | |

| C6 Astroglioma Cells | LPS | TNF-α, IL-6 | Concentration-dependent | Significant blockage | |

| BMDMs | LPS + ATP | IL-1β, IL-18 | Not specified | Strong attenuation |

BMDMs: Bone Marrow-Derived Macrophages.

Experimental Protocols

Reproducible and robust methodologies are critical for studying anti-inflammatory effects. Below are detailed protocols for key in vitro assays commonly used to evaluate (6)-Gingerol.

General Experimental Workflow

The typical workflow involves culturing an appropriate cell line, pre-treating the cells with (6)-Gingerol, inducing an inflammatory response, and finally, analyzing the relevant inflammatory markers.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is frequently used. Other relevant cell lines include murine peritoneal macrophages, bone marrow-derived macrophages (BMDMs), and C6 astroglioma cells.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded into appropriate well plates (e.g., 96-well for viability, 24-well for NO/cytokine assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

-

Treatment:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of (6)-Gingerol (e.g., 1, 10, 20 µM) for a specified period (typically 1-2 hours).

-

An inflammatory stimulus, most commonly LPS (e.g., 1 µg/mL), is added to the wells (except for the negative control group) and incubated for a duration relevant to the endpoint being measured (e.g., 20-24 hours for cytokine and NO production).

-

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Sample Collection: After the incubation period, collect 50-100 µL of cell culture supernatant from each well.

-

Griess Reagent: Prepare or use a commercial Griess reagent, which typically consists of two solutions: (A) sulfanilamide in phosphoric acid and (B) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Reaction: Add 50 µL of supernatant to a 96-well plate. Add 50 µL of solution A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of solution B and incubate for another 5-10 minutes.

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Wash the plate and add cell culture supernatants and a series of cytokine standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at 450 nm. The cytokine concentration is calculated from the standard curve.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p65, p-p38).

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion

The in vitro evidence robustly supports the anti-inflammatory properties of (6)-Gingerol. Its multifaceted mechanism of action, centered on the potent inhibition of the NF-κB and MAPK signaling pathways, leads to a significant downstream reduction in the production of a wide range of pro-inflammatory mediators and cytokines. The data consistently demonstrate its efficacy in various cell-based models of inflammation. This technical guide provides researchers and drug development professionals with the foundational knowledge, quantitative data, and methodological framework to further explore the therapeutic potential of (6)-Gingerol in inflammatory diseases.

References

- 1. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]

- 4. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

(6)-Gingerol's Antioxidant Mechanisms: A Technical Guide for Researchers

(6)-Gingerol, the primary pungent bioactive compound in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the molecular pathways and cellular targets through which (6)-Gingerol exerts its antioxidant effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action.

Abstract

(6)-Gingerol combats oxidative stress through a multi-pronged approach. It acts as a direct scavenger of free radicals, chelates transition metal ions that catalyze radical formation, and, most notably, modulates endogenous antioxidant defense systems. The lynchpin of its indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. This guide will dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows.

Direct Antioxidant Activities

(6)-Gingerol possesses intrinsic radical-scavenging and metal-chelating properties, contributing to its immediate antioxidant effects.

Free Radical Scavenging

(6)-Gingerol can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is attributed to its phenolic structure, which can donate a hydrogen atom to stabilize free radicals.

Table 1: In Vitro Radical Scavenging Activity of (6)-Gingerol

| Radical Scavenged | Assay | IC50 Value (µM) | Reference |

| DPPH | DPPH Assay | 26.3 | [1] |

| Superoxide | Superoxide Radical Scavenging Assay | 4.05 | [1] |

| Hydroxyl | Hydroxyl Radical Scavenging Assay | 4.62 | [1] |

Metal Ion Chelation

By chelating pro-oxidant transition metals like iron (Fe²⁺), (6)-Gingerol can inhibit the Fenton reaction, a major source of hydroxyl radicals in biological systems.

Indirect Antioxidant Pathways: The Nrf2-ARE Signaling Axis

The most significant and lasting antioxidant effects of (6)-Gingerol are mediated through the upregulation of endogenous antioxidant defense mechanisms, primarily via the Nrf2-antioxidant response element (ARE) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. (6)-Gingerol, or its metabolites, can interact with Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, inducing their transcription.

Cellular Targets of Nrf2 Activation

The activation of Nrf2 by (6)-Gingerol leads to the increased expression of several critical antioxidant and phase II detoxifying enzymes.

Table 2: Upregulation of Nrf2-Target Genes and Proteins by (6)-Gingerol

| Gene/Protein | Fold Increase/Effect | Cell/Tissue Type | Reference |

| Nrf2 (nuclear) | Time-dependent increase | HCT-116 cells | [2] |

| HO-1 (mRNA) | Upregulated | SH-SY5Y cells | [3] |

| HO-1 (protein) | Further increased in STZ-induced diabetic mice | Heart tissue | |

| NQO1 (mRNA) | Upregulated | PC12 cells (by 6-shogaol) | |

| SOD | Significantly increased | Rat liver | |

| GPx | Significantly increased | Rat liver | |

| GST | Significantly increased | Rat liver |

Reduction of Oxidative Stress Markers

The enhanced antioxidant capacity resulting from Nrf2 activation leads to a reduction in markers of oxidative damage, such as lipid peroxidation. Malondialdehyde (MDA) is a key product of lipid peroxidation and is often used as a biomarker of oxidative stress.

Table 3: Effect of (6)-Gingerol on Malondialdehyde (MDA) Levels

| Condition | Reduction in MDA | Tissue/Cell Type | Reference |

| DEN-induced hepatotoxicity | Significant reduction compared to DEN-treated group | Rat liver | |

| Cerebral ischemia | Significantly decreased | Rat cortex and hippocampus |

Modulation of Other Signaling Pathways

(6)-Gingerol's antioxidant effects are also intertwined with its influence on other signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Oxidative stress can activate these pathways, leading to inflammation and further ROS production. (6)-Gingerol has been shown to modulate these pathways, contributing to its overall protective effects.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Prepare a stock solution of (6)-Gingerol in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the (6)-Gingerol stock solution.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a microplate or cuvette, mix the (6)-Gingerol dilutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Nrf2 Nuclear Translocation by Western Blot

This method quantifies the amount of Nrf2 that has translocated from the cytoplasm to the nucleus upon treatment with (6)-Gingerol.

Measurement of Antioxidant Enzyme Activity

Commercial assay kits are widely available for measuring the activity of antioxidant enzymes such as SOD, GPx, and CAT. These assays are typically based on spectrophotometric or fluorometric detection of the enzymatic reaction product or the consumption of a substrate.

-

Prepare cell or tissue lysates from control and (6)-Gingerol-treated samples.

-

Determine the protein concentration of the lysates.

-

Follow the specific protocol provided with the commercial assay kit. This usually involves mixing the lysate with a reaction buffer and substrate.

-

Incubate the reaction for a specified time at a controlled temperature.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the enzyme activity based on a standard curve or the rate of change in absorbance/fluorescence.

Lipid Peroxidation (MDA) Assay

The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure MDA levels.

-

Homogenize cell or tissue samples in a suitable lysis buffer.

-

Add a solution of thiobarbituric acid (TBA) to the homogenate.

-

Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

Quantify the MDA concentration using a standard curve of a known MDA standard.

Conclusion

(6)-Gingerol exhibits a robust antioxidant profile through a combination of direct radical scavenging and, more significantly, the activation of the Nrf2-ARE signaling pathway. This leads to the enhanced expression of a wide array of endogenous antioxidant enzymes, thereby fortifying cellular defenses against oxidative stress. The ability of (6)-Gingerol to modulate multiple antioxidant pathways underscores its potential as a therapeutic agent for the prevention and management of oxidative stress-related diseases. Further research, utilizing the methodologies outlined in this guide, will continue to elucidate the full spectrum of its beneficial effects.

References

- 1. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginger Compound [6]-Shogaol and Its Cysteine-Conjugated Metabolite (M2) Activate Nrf2 in Colon Epithelial Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Neuroprotective Potential of (6)-Gingerol in Neuroblastoma Models: A Technical Guide

(6)-Gingerol, a principal pungent component of ginger, has garnered significant scientific interest for its diverse pharmacological activities, including its potential as a neuroprotective agent. This technical guide provides an in-depth overview of the current understanding of (6)-Gingerol's neuroprotective effects, with a specific focus on its application in neuroblastoma models. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neurobiology, oncology, and pharmacology.

Introduction

Neuroblastoma, a common extracranial solid tumor in childhood, presents significant therapeutic challenges. The development of novel therapeutic strategies with enhanced efficacy and reduced side effects is a critical area of research. (6)-Gingerol has emerged as a promising natural compound with demonstrated anti-cancer and neuroprotective properties. This guide synthesizes the existing preclinical evidence on the efficacy and mechanisms of action of (6)-Gingerol in neuroblastoma cell line models, providing a foundation for future translational research.

Quantitative Data on the Effects of (6)-Gingerol

The following tables summarize the quantitative data from various studies investigating the effects of (6)-Gingerol on neuroblastoma and other relevant cancer cell lines.

Table 1: Cytotoxicity of (6)-Gingerol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay |

| NB4 | Leukemia | 313 ± 32 | 24 | MTT |

| NB4 | Leukemia | 194 ± 12 | 48 | MTT |

| MOLT4 | Leukemia | 338 ± 4 | 24 | MTT |

| MOLT4 | Leukemia | 208 ± 6 | 48 | MTT |

| Raji | Leukemia | 297 ± 18 | 48 | MTT |

| Raji | Leukemia | 204 ± 8 | 48 | MTT |

| HCT15 | Colon Cancer | 100 | 24 | Not Specified |

| L929 | Fibrosarcoma | 102 | 24 | Not Specified |

| Raw 264.7 | Macrophage | 102 | 24 | Not Specified |

Table 2: Apoptotic Effects of (6)-Gingerol

| Cell Line | Cancer Type | (6)-Gingerol Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (%) | Assay |

| NB4 | Leukemia | 200 | 48 | 38.07 ± 10.02 | Annexin V |

| MOLT4 | Leukemia | 200 | 48 | 39.27 ± 2.84 | Annexin V |

| Raji | Leukemia | 200 | 48 | 34.15 ± 6.22 | Annexin V |

Source:[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the investigation of (6)-Gingerol's effects.

Cell Culture

Human neuroblastoma cell lines, such as SH-SY5Y, are cultured in a suitable medium, for example, a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cell viability is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Seed cells (e.g., 1.5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of (6)-Gingerol (e.g., 100, 200, and 300 µM) for specified time periods (e.g., 24 and 48 hours).[3]

-

After treatment, add 5 mg/mL of MTT solution to each well and incubate for 4 hours.[3]

-

Remove the medium and dissolve the formazan crystals by adding 10% sodium dodecyl sulfate (SDS) in 0.01 M HCl and incubating overnight.

-

Measure the optical density (OD) at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis can be quantified using an Annexin V-FITC Apoptosis Detection Kit.

-

Seed cells (e.g., 2 x 10^5 cells/well) and treat with the desired concentration of (6)-Gingerol (e.g., 200 µM) for a specific duration (e.g., 48 hours).

-

Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

Western Blot Analysis

Western blotting is used to determine the expression levels of specific proteins.

-

Treat cells with (6)-Gingerol as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, caspases) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The neuroprotective and anti-cancer effects of (6)-Gingerol are mediated through the modulation of several key signaling pathways. Diagrams generated using Graphviz (DOT language) illustrate these complex interactions and experimental workflows.

Signaling Pathways

Experimental Workflows

Mechanism of Action

(6)-Gingerol exerts its neuroprotective effects in neuroblastoma models through a multi-faceted mechanism of action.

-

Antioxidant Activity: (6)-Gingerol effectively mitigates oxidative stress, a key contributor to neuronal cell death. It has been shown to suppress the intracellular accumulation of reactive oxygen and nitrogen species. This is achieved, in part, by augmenting the cellular antioxidant defense system through the activation of the NF-E2-related factor 2 (Nrf2) pathway. Nrf2 activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of the potent antioxidant glutathione (GSH).

-

Anti-inflammatory Effects: Inflammation is closely linked to neurodegeneration and cancer progression. (6)-Gingerol has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

-

Modulation of Apoptotic Pathways: (6)-Gingerol can induce apoptosis in cancer cells, a crucial mechanism for its anti-tumor activity. In neuroblastoma models, it has been observed to increase the Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential and subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade. Furthermore, (6)-Gingerol can induce apoptosis through a p53-dependent pathway, by increasing p53 mRNA levels, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

-

Activation of Pro-survival Signaling: Paradoxically, in the context of protecting normal neurons, (6)-Gingerol can activate pro-survival signaling pathways. The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key mediator of these neuroprotective effects. Activation of the PI3K/Akt pathway by (6)-Gingerol leads to the phosphorylation of Akt, which can then upregulate anti-apoptotic proteins like Bcl-2, thereby promoting neuronal survival.

Conclusion and Future Directions

The evidence presented in this guide highlights the significant neuroprotective and anti-cancer potential of (6)-Gingerol in the context of neuroblastoma. Its ability to modulate multiple, interconnected signaling pathways related to oxidative stress, inflammation, and apoptosis underscores its promise as a therapeutic agent.

Future research should focus on:

-

In vivo studies: Validating the in vitro findings in animal models of neuroblastoma to assess the efficacy, bioavailability, and safety of (6)-Gingerol.

-

Combination therapies: Investigating the synergistic effects of (6)-Gingerol with conventional chemotherapeutic agents to enhance treatment efficacy and reduce toxicity.

-

Delivery systems: Developing novel drug delivery systems, such as phytosome encapsulation, to improve the bioavailability and stability of (6)-Gingerol.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapeutic strategies for neuroblastoma patients.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of (6)-Gingerol in the fight against neuroblastoma.

References

The Therapeutic Potential and Biological Activities of (6)-Gingerol: A Technical Guide

(6)-Gingerol , a major pungent phenolic compound isolated from the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of (6)-Gingerol, its mechanisms of action through various signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities and Therapeutic Potential

(6)-Gingerol exhibits a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic effects. These properties are attributed to its ability to modulate multiple cellular signaling pathways.

Anticancer Activity: (6)-Gingerol has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models.[1][2] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2]

Anti-inflammatory and Analgesic Effects: (6)-Gingerol demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] This contributes to its analgesic effects observed in preclinical models of pain.

Antioxidant Properties: (6)-Gingerol acts as a powerful antioxidant, scavenging free radicals and reducing oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Neuroprotective Effects: Emerging evidence suggests that (6)-Gingerol possesses neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases.

Metabolic Regulation: (6)-Gingerol has been shown to improve glucose metabolism and insulin sensitivity, suggesting its potential in the management of type 2 diabetes and metabolic syndrome.

Quantitative Data on the Biological Activities of (6)-Gingerol

The following tables summarize the quantitative data from various in vitro and in vivo studies on (6)-Gingerol.

Table 1: In Vitro Cytotoxicity of (6)-Gingerol against Cancer Cell Lines (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT15 | Colon Cancer | 100 | |

| L929 | Fibrosarcoma | 102 | |

| Raw 264.7 | Macrophage | 102 | |

| HCT-116 | Colon Cancer | 160.42 | |

| H-1299 | Lung Cancer | >200 | |

| MDA-MB-231 | Breast Cancer | ~200 | |

| MCF-7 | Breast Cancer | ~200 | |

| A431 | Skin Cancer | 81.46 µg/ml | |

| NB4 | Leukemia | <200 | |

| MOLT4 | Leukemia | <200 | |

| Raji | Leukemia | <200 |

Table 2: In Vivo Efficacy of (6)-Gingerol in Animal Models

| Animal Model | Condition | Dose | Outcome | Reference |

| Mice | Skin Tumor Promotion | Topical application | Inhibition of COX-2 expression | |

| Rats | Neuropathic Pain (CCI) | 200 mg/kg/day (gavage) | Suppression of cytokine levels | |

| Mice | Depression (FST & TST) | 30, 100, 300 mg/kg | Reduced immobility time | |

| Rats | Myocardial I/R Injury | 6 mg/kg | Improved heart function, reduced infarct size | |

| Rats | Cerebral Ischemia | 20 mg/kg for 7 days | Reduced MAPK expression |

Table 3: Enzyme Inhibitory Activity of (6)-Gingerol

| Enzyme | Inhibition | Ki (µM) | Reference |

| COX-1 | Inhibits | 3.78 | |

| COX-2 | Preferential Inhibition | 1.46 | |

| 5-LOX | Inhibits | - |

Mechanisms of Action: Key Signaling Pathways

(6)-Gingerol exerts its biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. (6)-Gingerol has been shown to inhibit the activation of NF-κB. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like COX-2 and TNF-α.

References

(6)-Gingerol: A Deep Dive into its Mechanisms of Cell Cycle Arrest and Apoptosis Induction

(6)-Gingerol, a principal pungent component of ginger (Zingiber officinale), has garnered significant attention in the scientific community for its potential as a chemotherapeutic and chemopreventive agent. This technical guide synthesizes the current understanding of how (6)-Gingerol exerts its anti-cancer effects by inducing cell cycle arrest and promoting apoptosis in various cancer models. We will explore the intricate signaling pathways involved, present quantitative data from key studies, and provide detailed experimental protocols for researchers.

Introduction to (6)-Gingerol's Anti-Cancer Properties

(6)-Gingerol has been shown to inhibit the proliferation of a wide range of cancer cells in a dose- and time-dependent manner.[1][2] Its anti-tumor activities are primarily attributed to its ability to modulate cellular signaling pathways that control cell cycle progression and programmed cell death (apoptosis).[3][4] This guide will focus on the molecular mechanisms underlying these effects, providing a valuable resource for researchers in oncology and drug development.

(6)-Gingerol Induced Cell Cycle Arrest

(6)-Gingerol has been demonstrated to induce cell cycle arrest at various phases, most commonly the G1 and G2/M phases, depending on the cancer cell type.[1] This arrest prevents cancer cells from proceeding with DNA replication and division, thereby inhibiting tumor growth.

G1 Phase Arrest

In several cancer cell lines, including renal cell carcinoma, breast cancer, and gastric cancer, (6)-Gingerol treatment leads to an accumulation of cells in the G1 phase of the cell cycle. This is often achieved through the modulation of key G1 regulatory proteins.

The mechanism of G1 arrest is frequently linked to the downregulation of Cyclin D1 and Cyclin E, as well as their corresponding cyclin-dependent kinases (CDKs), CDK4 and CDK2. This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.

Furthermore, (6)-Gingerol can upregulate the expression of CDK inhibitors such as p21 and p27, which bind to and inhibit the activity of Cyclin/CDK complexes, thus reinforcing the G1 block.

G2/M and S Phase Arrest

In other cancer cell types, such as oral and cervical cancer cells, (6)-Gingerol has been reported to induce G2/M phase arrest. Additionally, S-phase arrest has been observed in certain oral cancer cell lines. The precise molecular players governing these arrests are still under investigation but are thought to involve the modulation of G2/M-specific cyclins and CDKs.

(6)-Gingerol Induced Apoptosis Pathways

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. (6)-Gingerol is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for (6)-Gingerol-induced apoptosis. This pathway is initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which has been observed following (6)-Gingerol treatment. This leads to the activation of the pro-apoptotic Bcl-2 family proteins, such as Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.

The increased Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Extrinsic (Death Receptor) Pathway

While less commonly reported, (6)-Gingerol can also trigger the extrinsic pathway of apoptosis. This involves the activation of death receptors on the cell surface, which subsequently recruit adaptor proteins and pro-caspase-8. This leads to the autocatalytic activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.

Key Signaling Pathways Modulated by (6)-Gingerol

The ability of (6)-Gingerol to induce cell cycle arrest and apoptosis is orchestrated by its influence on several critical signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancer types, this pathway is constitutively active, promoting tumorigenesis. (6)-Gingerol has been shown to inhibit the PI3K/Akt signaling pathway. By downregulating the phosphorylation of Akt, (6)-Gingerol can suppress the downstream signaling that promotes cell survival and proliferation. Inhibition of this pathway is a key mechanism by which (6)-Gingerol sensitizes cancer cells to apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in cell fate decisions. (6)-Gingerol has been found to modulate MAPK signaling, although its effects can be cell-type specific. In some contexts, it inhibits ERK activation, which is often associated with cell proliferation, while in others, it can activate JNK and p38, which are typically linked to stress responses and apoptosis.

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage and other stresses. (6)-Gingerol has been shown to activate p53. Activated p53 can transcriptionally upregulate pro-apoptotic genes like Bax and cell cycle inhibitors like p21, thereby contributing to both apoptosis and cell cycle arrest. Interestingly, (6)-Gingerol can also induce apoptosis in cancer cells with mutant p53, suggesting the involvement of p53-independent mechanisms as well.

Quantitative Data on (6)-Gingerol's Effects

The following tables summarize the quantitative effects of (6)-Gingerol on cell viability and cell cycle distribution in various cancer cell lines.

Table 1: Effect of (6)-Gingerol on Cancer Cell Viability (MTT Assay)

| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability |

| Renal Carcinoma (ACHN) | 10, 30, 50 | 48 | Dose-dependent increase |

| Renal Carcinoma (786-O) | 10, 30, 50 | 48 | Dose-dependent increase |

| Renal Carcinoma (769-P) | 10, 30, 50 | 48 | Dose-dependent increase |

| Pancreatic Cancer (BxPC-3) | 50 - 800 | 72 | ~89.4% at 800 µM |

| Pancreatic Cancer (HPAC) | 50 - 800 | 72 | ~91.2% at 800 µM |

| Prostate Cancer (LNCaP) | 500 | 72 | ~53.92% |

| Prostate Cancer (PC3) | 500 | 72 | ~52.80% |

| Prostate Cancer (DU145) | 500 | 72 | ~49.41% |

Data compiled from multiple sources.

Table 2: Effect of (6)-Gingerol on Cell Cycle Distribution (Flow Cytometry)

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Renal Carcinoma (ACHN) | 0, 10, 30, 50 | 48 | 50.96, 58.29, 65.10, 78.50 | - | - |

| Renal Carcinoma (786-O) | 0, 10, 30, 50 | 48 | 44.30, 55.12, 58.37, 61.67 | - | - |

| Renal Carcinoma (769-P) | 0, 10, 30, 50 | 48 | 47.63, 55.60, 65.36, 72.11 | - | - |

| Oral Cancer (KB) | - | - | - | - | G2 phase arrest |

| Cervical Cancer (HeLa) | - | - | - | - | G2 phase arrest |

| Oral Cancer (SCC4) | - | - | - | S phase arrest | - |

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are standard protocols for key experiments used to investigate the effects of (6)-Gingerol.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of (6)-Gingerol (e.g., 1-500 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with (6)-Gingerol for the desired time, then harvest the cells by trypsinization.

-

Fixation: Wash the cells with cold PBS and fix them in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).